2,3,5-Trichloro-4-(propylthio)pyridine

Thioredoxin Reductase Inhibition Enzyme Inhibition Anticancer Probe Development

Researchers seeking a non-metal TrxR1 inhibitor for cancer or parasitology SAR face limited commercial options with well-characterized potency. This compound solves that gap with a confirmed IC50 of 190 nM against rat TrxR1, directly comparable to auranofin. - Enables head-to-head biochemical studies and focused lead optimization campaigns. - 4-Propylthio group directs nucleophilic attack to the 2- and 6-positions, ensuring regioselective synthesis of diverse pyridine libraries. - Immediate availability eliminates de novo synthesis delays, accelerating preliminary PASS-predicted assay validation.

Molecular Formula C8H8Cl3NS
Molecular Weight 256.6 g/mol
CAS No. 60613-17-4
Cat. No. B13752013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-4-(propylthio)pyridine
CAS60613-17-4
Molecular FormulaC8H8Cl3NS
Molecular Weight256.6 g/mol
Structural Identifiers
SMILESCCCSC1=C(C(=NC=C1Cl)Cl)Cl
InChIInChI=1S/C8H8Cl3NS/c1-2-3-13-7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3
InChIKeyAJXXZBRIJJPKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloro-4-(propylthio)pyridine: Key Properties & Sourcing


2,3,5-Trichloro-4-(propylthio)pyridine is a fully substituted pyridine derivative characterized by three chlorine atoms at the 2-, 3-, and 5-positions and a propylthio (-S-CH₂CH₂CH₃) group at the 4-position . The compound has a molecular formula of C₈H₈Cl₃NS, a molecular weight of 256.58 g/mol, and is a versatile building block in organic synthesis due to the presence of multiple nucleophilic substitution sites . Its predicted physicochemical properties include a boiling point of 295.6±40.0 °C and a density of 1.42±0.1 g/cm³ . In addition to its role as a synthetic intermediate, this compound has been studied for its potential biological activities, including inhibition of thioredoxin reductase 1 (TrxR1) and predicted activities as a signal transduction pathways inhibitor and antimycobacterial agent .

Non-metal TrxR1 inhibitor scaffold for anticancer probe development
Regioselective building block for 2,6-disubstituted pyridine synthesis
Predicted signal transduction and kinase pathway inhibitor context

2,3,5-Trichloro-4-(propylthio)pyridine vs. Generic Analogs


Substituting 2,3,5-Trichloro-4-(propylthio)pyridine with a structurally related analog, such as 2,3,5-trichloropyridine lacking the 4-propylthio group, or a 4-alkylthio variant with a different chain length (e.g., methylthio, ethylthio), is not chemically or functionally equivalent. The specific substitution pattern and the nature of the alkylthio group profoundly influence key molecular properties that govern both synthetic utility and biological activity . The propylthio moiety contributes to a distinct lipophilicity profile (cLogP), which directly impacts membrane permeability and target engagement in biological assays . Furthermore, the electron-donating nature of the propylthio group modulates the reactivity of the adjacent chlorine atoms, altering regioselectivity in nucleophilic aromatic substitution reactions compared to non-alkylthio or shorter-chain analogs . The quantitative evidence below details these non-interchangeable differences.

Lipophilicity Propylthio chain length may shift cLogP and membrane permeability relative to shorter-chain analogs
Regioselectivity 4-Alkylthio group directs SNAr reactivity; non-thioalkyl or methylthio analogs may alter substitution pattern
Target profile Predicted kinase and antimicrobial activities are absent in 2,3,5-trichloropyridine; biological readout may differ

2,3,5-Trichloro-4-(propylthio)pyridine: Head-to-Head Comparison


TrxR1 Inhibition vs. Auranofin

In a biochemical assay against recombinant rat thioredoxin reductase 1 (TrxR1), 2,3,5-Trichloro-4-(propylthio)pyridine demonstrated an IC50 of 190 nM . This potency is approximately 2.2-fold weaker than the gold(I)-based clinical inhibitor auranofin, which typically exhibits an IC50 of ~88 nM against the same enzyme . The difference suggests that while not as potent as auranofin, this compound provides a non-metal-containing scaffold for exploring TrxR1 inhibition.

TrxR1 Inhibition
Cross-study comparable
IC50 190 nM vs Auranofin ~88 nM
Supports non-metal TrxR1 probe assessment; reported enzyme inhibition context
Recombinant rat TrxR1, DTNB substrate, 15 min preincubation
Thioredoxin Reductase Inhibition Enzyme Inhibition Anticancer Probe Development

Predicted Activity Profile vs. Parent Pyridine

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts a specific biological activity profile for 2,3,5-Trichloro-4-(propylthio)pyridine that differs significantly from the unsubstituted pyridine core. The compound is predicted to be a signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011) and a chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), with moderate probabilities for protein kinase inhibition (Pa = 0.620, Pi = 0.011) and antimycobacterial activity (Pa = 0.577, Pi = 0.006) . In contrast, the parent 2,3,5-trichloropyridine lacks these predicted activities, underscoring the functional impact of the 4-propylthio substituent.

Predicted Activity
Class-level inference
Signal transduction inhibitor Pa=0.718; Kinase inhibitor Pa=0.620
Predicted pathway-response context; requires experimental validation
PASS in silico prediction; parent pyridine lacks these activities
In Silico Prediction PASS Analysis Drug Repurposing

Regioselective SNAr Reactivity

The presence of the 4-propylthio group in 2,3,5-Trichloro-4-(propylthio)pyridine alters the electron density of the pyridine ring, thereby modulating the relative reactivity of the three chlorine atoms toward nucleophilic aromatic substitution (SNAr). This contrasts with 2,3,5-trichloropyridine, where all three chlorines exhibit similar reactivity profiles . The electron-donating effect of the sulfur atom directs nucleophiles preferentially to the 2- and 6-positions, enabling regioselective functionalization that is not achievable with the non-thioalkyl analog .

SNAr Regioselectivity
Class-level inference
Preferential substitution at 2- and 6-positions
Supports regioselective scaffold design; synthesis workflow context
Electron-donating sulfur directs nucleophiles away from 4-position
Organic Synthesis Building Block Nucleophilic Aromatic Substitution

2,3,5-Trichloro-4-(propylthio)pyridine Applications


TrxR1 Probe Development & Anticancer SAR

Procure this compound for use as a moderate-potency, non-metal TrxR1 inhibitor scaffold. With an IC50 of 190 nM against rat TrxR1 , it provides a starting point for structure-activity relationship (SAR) campaigns aiming to optimize potency and selectivity against thioredoxin reductase, a validated target in cancer and parasitic diseases. Its activity is comparable to auranofin within a 2-fold range, making it a valuable comparator in head-to-head biochemical studies.

Regioselective 2,6-Disubstituted Pyridine Synthesis

Use this compound as a regioselective building block in nucleophilic aromatic substitution reactions. The 4-propylthio group directs incoming nucleophiles to the 2- and 6-positions, enabling the synthesis of 2,6-disubstituted pyridines with high selectivity . This application is particularly relevant for medicinal chemistry programs requiring diverse pyridine libraries and for the synthesis of agrochemical intermediates.

Validation of Predicted Antimicrobial & Kinase Activities

Employ this compound in targeted in vitro assays to validate the PASS-predicted activities against signal transduction pathways, protein kinases, and mycobacteria . The high predicted probabilities (Pa values up to 0.718) warrant focused experimental testing, and the compound's commercial availability facilitates rapid hypothesis testing without the need for de novo synthesis.

Application
Selection Property
Validation Focus
TrxR1 probe development
Non-metal inhibitor scaffold context
TrxR1 enzyme inhibition endpoint review
Regioselective pyridine synthesis
2,6-Disubstitution selectivity profile
SNAr regiochemical outcome verification
Kinase and antimicrobial screening
Predicted pathway inhibitor context
In vitro assay-based activity confirmation
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